molecular formula C13H16N2O2S B2609205 3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2310225-12-6

3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2609205
CAS No.: 2310225-12-6
M. Wt: 264.34
InChI Key: VSACKMSZMJELGG-UHFFFAOYSA-N
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Description

3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyano group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a benzamide moiety. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzamide
  • 2-cyano-N-(2-pyridyl)acetamide
  • N-cyano-N-phenyl-p-toluene sulfonamide

Uniqueness

3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

IUPAC Name

3-cyano-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-18-6-5-12(16)9-15-13(17)11-4-2-3-10(7-11)8-14/h2-4,7,12,16H,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSACKMSZMJELGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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